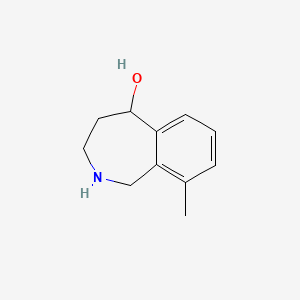
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester typically involves esterification reactions. One common method is the reaction of heptanedioic acid with 4-acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in metabolic pathways, and interact with cellular components to modulate biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanedioic acid, 2,6-diamino-, bis(1,1-dimethylethyl) ester: Similar in structure but contains amino groups instead of acetyl groups.
Heptanedioic acid, 1,7-bis[(1,1-dimethylethyl)dimethylsilyl] ester: Contains silyl groups instead of acetyl groups.
Uniqueness
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is unique due to its acetyl functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
586958-93-2 |
|---|---|
Formule moléculaire |
C17H30O5 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
ditert-butyl 4-acetylheptanedioate |
InChI |
InChI=1S/C17H30O5/c1-12(18)13(8-10-14(19)21-16(2,3)4)9-11-15(20)22-17(5,6)7/h13H,8-11H2,1-7H3 |
Clé InChI |
IPSBBMQFCPQQRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)


![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)



![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)

